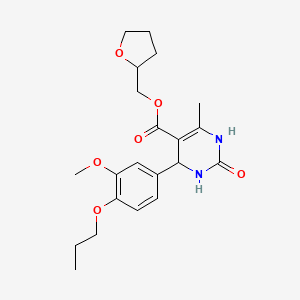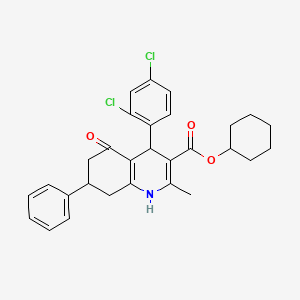![molecular formula C30H35N3O2 B5142974 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a piperidine-based compound that was first synthesized in the 1980s and has since been used in a variety of laboratory experiments.
作用机制
The mechanism of action of 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine is not fully understood, but it is believed to act as a competitive antagonist at nicotinic acetylcholine receptors. 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine has also been shown to modulate the activity of G protein-coupled receptors by binding to the receptor and altering its conformation. In addition, 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine has been shown to interact with lipids and affect the structure and function of lipid membranes.
Biochemical and Physiological Effects
1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels and the inhibition of neurotransmitter release. 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine has also been shown to affect the structure and function of lipid membranes, leading to changes in cell signaling and membrane permeability. In addition, 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the advantages of using 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine in lab experiments is its high affinity and selectivity for nicotinic acetylcholine receptors. 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine has also been shown to be stable and easy to work with in experimental settings. However, one of the limitations of using 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine, including the development of new synthetic methods for the compound and the study of its potential therapeutic applications. 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research in this area is warranted. In addition, the study of 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine's interactions with lipids and its effects on membrane structure and function could lead to new insights into cell signaling and membrane biology.
合成方法
The synthesis of 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine involves several steps, starting with the reaction of piperidine with phthalic anhydride to form 4-phthalimido-piperidine. This intermediate is then reacted with benzyl bromide to form 4-benzylphthalimido-piperidine, which is subsequently reacted with sodium hydride and 4-(2-bromoethoxy)phenol to yield 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine. The synthesis of 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine is a complex process that requires expertise in organic chemistry.
科学研究应用
1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine has been used in a variety of scientific research applications, including as a ligand for the study of nicotinic acetylcholine receptors. 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine has also been used as a tool for the study of G protein-coupled receptors, which are involved in a wide range of physiological processes. In addition, 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine has been used as a probe for the study of lipid-protein interactions and as a fluorescent label for the study of protein dynamics.
属性
IUPAC Name |
2-[4-(1,3-dibenzylimidazolidin-2-yl)phenoxy]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O2/c34-29(31-18-8-3-9-19-31)24-35-28-16-14-27(15-17-28)30-32(22-25-10-4-1-5-11-25)20-21-33(30)23-26-12-6-2-7-13-26/h1-2,4-7,10-17,30H,3,8-9,18-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFWBJGGLLPJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3N(CCN3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Dibenzylimidazolidin-2-yl)phenoxy]-1-piperidin-1-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5142900.png)

![2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5142915.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5142921.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)
![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5142956.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142963.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
![2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)